C27H21ClN4O3S

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

C27H21ClN4O3S, also known as Chloroquine, is a synthetic drug that was first developed in the 1930s. It is a member of the 4-aminoquinoline family and has been widely used as an antimalarial drug. In recent years, Chloroquine has gained attention for its potential use in treating other diseases, such as cancer and autoimmune disorders.

Wissenschaftliche Forschungsanwendungen

Advanced Catalysis

Silica-based nanoparticles, including functionalized silica nanoparticles (SiO₂ NPs), have emerged as powerful catalysts due to their unique physiochemical characteristics. The surface modification of SiO₂ NPs enhances their catalytic activity, making them suitable for various reactions. Researchers have explored C27H21ClN4O3S-modified SiO₂ NPs in organic transformations, oxidation reactions, and even asymmetric catalysis. These nanoparticles serve as efficient and recyclable catalysts, contributing to greener and more sustainable chemical processes .

Drug Delivery Systems

The surface functionalization of silica nanoparticles allows precise control over drug loading and release. C27H21ClN4O3S-modified silica carriers can encapsulate therapeutic agents, protecting them from degradation and ensuring targeted delivery. These nanoparticles exhibit excellent biocompatibility and can be tailored for specific tissues or cells. Researchers investigate their potential in cancer therapy, antimicrobial treatments, and personalized medicine .

Biomedical Applications

Silica-based materials find applications in biomedicine, including imaging, diagnostics, and tissue engineering. C27H21ClN4O3S-functionalized silica nanoparticles can be labeled with fluorescent dyes or radioisotopes for bioimaging. Additionally, their controlled release properties make them promising candidates for localized drug delivery in cancer treatment. Researchers continue to explore their safety, efficacy, and biodegradability .

Environmental Remediation

Silica-based nanomaterials play a crucial role in environmental cleanup. C27H21ClN4O3S-modified silica particles can adsorb heavy metals, organic pollutants, and dyes from contaminated water sources. Their large surface area and tunable surface chemistry enhance adsorption efficiency. Researchers investigate their use in wastewater treatment, soil remediation, and air purification .

Wastewater Treatment

Functionalized silica nanoparticles, including those containing C27H21ClN4O3S, offer novel solutions for treating industrial wastewater. Their adsorption capacity, stability, and ease of regeneration make them attractive adsorbents for removing pollutants. Researchers explore their application in treating heavy metal-contaminated water, textile industry effluents, and other industrial discharges .

Surface Modification Strategies

Understanding the impact of surface modification on silica nanoparticles is essential. Researchers study various strategies, such as functional groups, ligands, and coatings, to tailor the properties of C27H21ClN4O3S-functionalized silica surfaces. These modifications influence adsorption behavior, stability, and reactivity. Future research aims to optimize these strategies for specific applications .

Eigenschaften

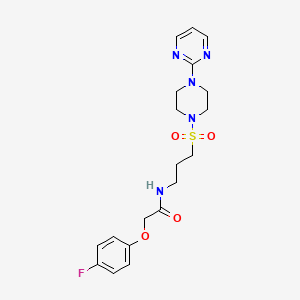

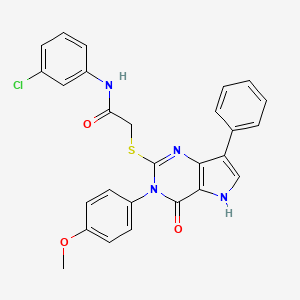

IUPAC Name |

N-(3-chlorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21ClN4O3S/c1-35-21-12-10-20(11-13-21)32-26(34)25-24(22(15-29-25)17-6-3-2-4-7-17)31-27(32)36-16-23(33)30-19-9-5-8-18(28)14-19/h2-15,29H,16H2,1H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSPQTUDMQJSFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C27H21ClN4O3S | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2496169.png)

![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2496170.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide](/img/structure/B2496176.png)

![3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine](/img/structure/B2496177.png)

![2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid](/img/structure/B2496183.png)

![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496185.png)

![6-chloro-N-[2-(3-chlorophenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2496188.png)

![N-(cyanomethyl)-N-cyclopropyl-4-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2496189.png)

![N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2496191.png)